molecular formula C23H27N3O5 B2925132 tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate CAS No. 2136248-15-0

tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate

Cat. No.: B2925132
CAS No.: 2136248-15-0
M. Wt: 425.485
InChI Key: DNHOYQWUALLLAC-UHFFFAOYSA-N
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Description

tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pent-4-yn-1-yl chain, which is further connected to a 2,6-dioxopiperidin-3-yl and 1-oxoisoindolin-4-yl moiety

Preparation Methods

The synthesis of tert-butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates such as 2,6-dioxopiperidin-3-yl and 1-oxoisoindolin-4-yl derivatives.

    Coupling Reactions: These intermediates are then coupled using appropriate reagents and conditions to form the desired pent-4-yn-1-yl chain.

    Introduction of tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carbamate group and formation of corresponding amines and acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.

    Other carbamate derivatives: Compounds with different carbamate groups may exhibit different reactivity and applications.

    Isoindolinone derivatives: These compounds share the isoindolinone core structure but may have different substituents, affecting their overall properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological activities.

Properties

IUPAC Name

tert-butyl N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-23(2,3)31-22(30)24-13-6-4-5-8-15-9-7-10-16-17(15)14-26(21(16)29)18-11-12-19(27)25-20(18)28/h7,9-10,18H,4,6,11-14H2,1-3H3,(H,24,30)(H,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHOYQWUALLLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC#CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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